

Application Notes and Protocols for Onilcamotide Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical trials involving **Onilcamotide**, a peptide-based cancer vaccine. The information is compiled from the phase 2b BRaVac trial (NCT04114825) and is intended to guide researchers in designing future studies and identifying suitable patient cohorts.[1][2][3][4]

Patient Selection Criteria

The selection of patients for **Onilcamotide** clinical trials is critical to ensure the safety of the participants and the integrity of the study data. The criteria for the BRaVac phase 2b trial provide a strong framework for future investigations.

Inclusion Criteria

Patients must meet all of the following criteria to be considered for enrollment:



Criteria	Specification	Source
Diagnosis	Histologically confirmed prostatic adenocarcinoma with biochemical recurrence (BCR) within 3 years of radical prostatectomy (RP) or definitive radiotherapy (RT). No distant metastasis confirmed by CT imaging and bone scintigraphy.	[1][2][5]
Biochemical Recurrence (BCR) after Radical Prostatectomy (RP)	- PSA ≥0.2 ng/mL- PSA Doubling Time (PSADT) >3 months and <12 months	[1][2]
Biochemical Recurrence (BCR) after Radiotherapy (RT)	- PSA >nadir + 2 ng/mL- PSADT >3 months and <12 months	[1][2]
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2.	[1][3]
Hematological Function	- Hemoglobin ≥5.6 mmol/L- Absolute granulocyte count ≥1.5 x 10°/L- Platelets ≥100 x 10°/L	[1][4]
Hepatic Function	- Total bilirubin ≤1.5 x upper limit of normal (ULN)- Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) ≤2.5 x ULN	[1][3]
Renal Function	Creatinine ≤1.5 x ULN	[1][3]

Exclusion Criteria



Patients meeting any of the following criteria are not eligible for enrollment:

Criteria	Specification	Source
Androgen Deprivation Therapy (ADT)	- Currently receiving ADT or considered a candidate for immediate ADT Prior ADT is exclusionary unless it was administered for ≤36 months in the neoadjuvant/adjuvant setting and concluded ≥9 months before randomization.	[1][2][3]
Planned Salvage Therapy	Planned salvage therapy with radiation treatment or radical prostatectomy.	[1][2][3]
Testosterone Levels	Castrate level of serum testosterone <50 ng/dL at screening.	[1][2][3]
Prostate-Specific Antigen (PSA)	PSA >10 ng/mL.	[1][2][3]

Experimental Protocols

The following are generalized protocols for key laboratory assessments required for patient screening in **Onilcamotide** clinical trials. These should be adapted to the specific standard operating procedures of the testing laboratory.

Prostate-Specific Antigen (PSA) Measurement

Principle: The measurement of serum PSA levels is a critical component of both inclusion and exclusion criteria. It is used to define biochemical recurrence and to monitor disease progression.[6][7][8]

Methodology:

• Sample Collection: Collect whole blood in a serum separator tube (SST).



- Sample Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes to separate the serum.
- Analysis: Analyze the serum for PSA concentration using a validated immunoassay (e.g., chemiluminescent immunoassay). The assay should be calibrated according to the manufacturer's instructions.
- PSA Doubling Time (PSADT) Calculation: PSADT should be calculated using at least three
 PSA values obtained over a period of at least 6 months, with the last two values rising. The
 calculation can be performed using the natural logarithm of 2 (approximately 0.693) divided
 by the slope of the linear regression of the natural logarithm of PSA values over time.

Serum Creatinine Measurement (for Renal Function Assessment)

Principle: Serum creatinine levels are used to assess renal function, which is important for ensuring the patient can safely metabolize and excrete the investigational product.[9][10][11] [12]

Methodology (Jaffe Rate Method):

- Sample Collection: Collect whole blood in a serum separator tube (SST).
- Sample Processing: Allow the blood to clot and centrifuge to separate the serum.
- Analysis: The Jaffe rate method involves the reaction of creatinine with alkaline picrate to form a colored complex. The rate of color formation is proportional to the creatinine concentration. The analysis is typically performed on an automated clinical chemistry analyzer.
- Reporting: Results are reported in mg/dL or μmol/L. The upper limit of normal (ULN) is laboratory-dependent.

Liver Function Tests (ALT, AST, ALP)

Principle: Measurement of liver enzymes is crucial to rule out significant hepatic dysfunction that could affect drug metabolism or indicate underlying liver disease.[13][14][15][16][17]



Methodology:

- Sample Collection: Collect whole blood in a serum separator tube (SST).
- Sample Processing: Separate serum by centrifugation after clotting.
- Analysis:
 - ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase): These are
 typically measured using enzymatic rate methods on an automated clinical chemistry
 analyzer. The rate of consumption of NADH, measured by a decrease in absorbance at
 340 nm, is proportional to the enzyme activity.
 - ALP (Alkaline Phosphatase): This is commonly measured using a colorimetric assay where ALP catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product. The rate of color formation is proportional to the ALP activity.
- Reporting: Results are reported in Units per liter (U/L). The upper limit of normal (ULN) is specific to each laboratory.

Visualizations

Onilcamotide Mechanism of Action

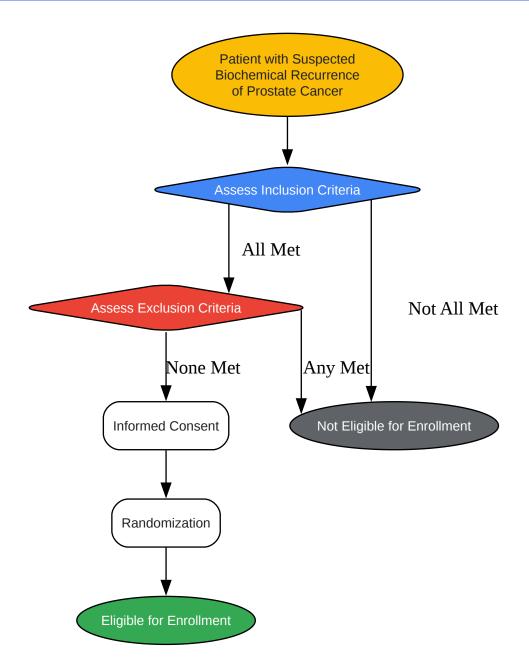


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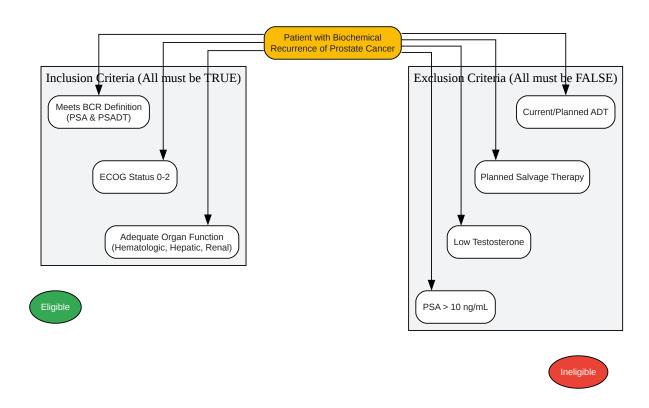
Caption: **Onilcamotide** stimulates an anti-tumor immune response.

Patient Screening and Enrollment Workflow









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